molecular formula C16H15ClFNO B7477703 2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide

2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide

Katalognummer B7477703
Molekulargewicht: 291.75 g/mol
InChI-Schlüssel: LOERODHYODBFAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied in the field of cystic fibrosis research. CFTRinh-172 has been shown to be a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of salt and fluid secretion in various epithelial tissues.

Wirkmechanismus

2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide acts as a potent and selective inhibitor of CFTR by binding to the regulatory domain of the channel and preventing its activation by cyclic AMP (cAMP). This results in the inhibition of chloride secretion across epithelial tissues, leading to changes in salt and fluid homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various physiological and biochemical processes. In the lungs, this compound has been shown to reduce airway surface liquid (ASL) volume and increase mucus viscosity, leading to impaired mucociliary clearance and increased susceptibility to bacterial infections. In the pancreas, this compound has been shown to reduce bicarbonate secretion and increase intracellular calcium levels, leading to impaired pancreatic exocrine function and increased risk of pancreatitis.

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide has several advantages and limitations for use in lab experiments. One major advantage is its high potency and selectivity for CFTR, which allows for precise modulation of CFTR function in various tissues. However, one major limitation is its potential off-target effects on other chloride channels and transporters, which can complicate data interpretation and lead to inaccurate conclusions.

Zukünftige Richtungen

There are several future directions for research on 2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide and its role in various physiological and pathological processes. One potential direction is the development of more selective CFTR inhibitors that target specific domains of the channel and have fewer off-target effects. Another potential direction is the investigation of this compound in combination with other drugs for the treatment of diseases such as cystic fibrosis and COPD. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various physiological and biochemical processes.

Synthesemethoden

The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide involves several steps, including the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-ethyl-6-methylphenylamine, followed by the addition of sodium hydroxide and the isolation of the resulting product through recrystallization. The purity and identity of the final product are confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide has been extensively used in scientific research to investigate the role of CFTR in various physiological and pathological processes. CFTR is expressed in various epithelial tissues, including the lungs, pancreas, and gastrointestinal tract, and plays a critical role in regulating salt and fluid secretion across these tissues. Dysfunctional CFTR has been implicated in various diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and pancreatitis.

Eigenschaften

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-3-11-7-4-6-10(2)15(11)19-16(20)14-12(17)8-5-9-13(14)18/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOERODHYODBFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.